molecular formula C4H9N3O3S B2919185 3-Azidopropyl methanesulfonate CAS No. 105064-28-6

3-Azidopropyl methanesulfonate

Cat. No.: B2919185
CAS No.: 105064-28-6
M. Wt: 179.19
InChI Key: MNOUVZLUZFOHAJ-UHFFFAOYSA-N
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Description

3-Azidopropyl methanesulfonate is an organic compound with the molecular formula C4H9N3O3S and a molecular weight of 179.19 g/mol . It is characterized by the presence of an azido group (-N3) and a methanesulfonate ester group (-OSO2CH3). This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopropyl methanesulfonate typically involves the reaction of 3-azidopropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Azidopropyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Catalysts: Copper(I) catalysts are used in click chemistry reactions.

    Solvents: Organic solvents like dichloromethane or acetonitrile are typically employed.

Major Products:

    Triazoles: Formed via click chemistry.

    Amines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Azidopropyl methanesulfonate has diverse applications in scientific research:

Comparison with Similar Compounds

    3-Azidopropanol: Shares the azido group but lacks the methanesulfonate ester, making it less reactive in certain substitution reactions.

    Methanesulfonic Acid Esters: Such as methyl methanesulfonate, which have similar ester functionality but different reactivity profiles.

Uniqueness: 3-Azidopropyl methanesulfonate is unique due to the combination of the azido group and methanesulfonate ester, providing a dual functionality that enhances its reactivity and versatility in synthetic applications .

Properties

IUPAC Name

3-azidopropyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3S/c1-11(8,9)10-4-2-3-6-7-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOUVZLUZFOHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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